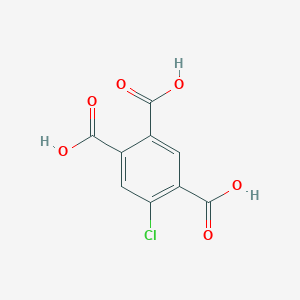

5-Chlorotrimellitic acid

説明

5-Chlorotrimellitic acid is a derivative of trimellitic acid, which is a chemical compound with the molecular formula C6H3(COOH)3 . The 5-Chlorotrimellitic acid contains total 21 bonds; 16 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 3 carboxylic acids (aromatic), and 3 hydroxyl groups .

Molecular Structure Analysis

The molecular structure of 5-Chlorotrimellitic acid is characterized by a total of 21 bonds, including 16 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 3 carboxylic acids (aromatic), and 3 hydroxyl groups .

Physical And Chemical Properties Analysis

5-Chlorotrimellitic acid has a complex structure with multiple bonds and functional groups, which contribute to its physical and chemical properties .

科学的研究の応用

Health Benefits and Nutraceutical Properties :

- Chlorogenic acid (CGA), a compound related to 5-Chlorotrimellitic acid, exhibits health-promoting properties, especially in the treatment of metabolic syndrome. This includes antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

Role in Food Additives and Preservation :

- As a food additive, Chlorogenic acid has shown antimicrobial activity against a wide range of organisms, including bacteria, yeasts, molds, viruses, and amoebas. This makes it a promising natural molecule for food preservation. Additionally, its antioxidant properties and protective effects against degradation of other bioactive compounds in food highlight its potential as a dietary supplement and functional food additive (Santana-Gálvez et al., 2017).

Therapeutic Roles and Biological Activities :

- CGA plays several important therapeutic roles, such as hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and CNS stimulator. It has been found to modulate lipid metabolism and glucose in metabolic-related disorders (Naveed et al., 2018).

Bioavailability and Pharmacological Safety Evaluation :

- A comprehensive review of CGA covers its bioavailability, beneficial properties, pharmacological safety evaluation, and possible molecular mechanistic bases, including neuroprotective, cardiovascular protective, and anticarcinogenic effects. This information is crucial for basic and clinical research on CGA as a natural dietary additive and potential drug candidate (Lu et al., 2020).

Neuroprotective Effects :

- Research has shown that CGA can pass through the blood-brain barrier and is distributed in different intensities in various brain nuclei. This suggests potential uses in treating nervous system-related diseases due to its neuroprotective effects (Bai et al., 2023).

Electrochemical Detection and Analysis :

- The development of electrochemical sensors and biosensors for detecting CGA has been a significant advance. These methods are efficient, less time-consuming, and less laborious compared to traditional methods like HPLC, and they are essential for quantifying CGA in nutraceuticals or food products (Munteanu & Apetrei, 2021).

Metabolic Studies in Humans :

- A study on the metabolites of 5-CQA in humans revealed insights into its metabolism and potential activity against malignant glioma, supporting clinical human mass balance studies (Ren et al., 2017).

Antimicrobial Activity :

- 5-CQA has shown significant antimicrobial activity against various microorganisms, including Klebsiella pneumoniae, indicating its potential use in pharmaceuticals and as a natural safeguard food additive (Bajko et al., 2016).

Effects on Lipid Metabolism :

- 5-CQA has been found to modulate lipid metabolism in the liver of rats fed a high-fat diet, altering the expression of transcription factors involved in hepatic fatty acid uptake and metabolism (Huang et al., 2015).

特性

IUPAC Name |

5-chlorobenzene-1,2,4-tricarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO6/c10-6-2-4(8(13)14)3(7(11)12)1-5(6)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJGAQHIJKRZHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)O)Cl)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chlorotrimellitic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2668766.png)

![2-[(4-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2668773.png)

![5-[(4-Nitrobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid](/img/structure/B2668775.png)

![ethyl 5-amino-1-(5-{[(4-methylphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2668779.png)

![N-{4-[(4-fluorobenzyl)oxy]benzyl}-4-(trifluoromethoxy)aniline](/img/structure/B2668780.png)

![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate](/img/structure/B2668782.png)

![1-(7-Ethoxy-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2668784.png)

![(2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enoic acid](/img/structure/B2668785.png)